1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate
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Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with propanone and oxalic acid to form the oxalate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate can be compared with other benzimidazole derivatives, such as:
- 2-(1H-Benzo[d]imidazol-2-yl)propanenitrile
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific oxalate salt form, which may confer distinct solubility, stability, and reactivity characteristics .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Studies have shown that compounds related to benzimidazole derivatives exhibit significant inhibitory activity against various kinases such as EGFR and HER2. These kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells. This is achieved through the upregulation of pro-apoptotic factors like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest, particularly in the G0/G1 phase, which is critical for halting the proliferation of cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Target | IC50 (μM) | Effect |
---|---|---|---|
Study 1 | EGFR | 15.4 | Inhibition of cell proliferation |
Study 2 | HER2 | 12.8 | Induction of apoptosis |
Study 3 | CDK2 | 18.6 | Cell cycle arrest |
Study 4 | mTOR | 20.5 | Inhibition of tumor growth |
Case Study 1: Antitumor Efficacy
In a recent study, a derivative of this compound was tested against various cancer cell lines, including HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value as low as 7.82 μM for certain derivatives, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
A mechanistic study involving molecular docking revealed that the binding interactions between the compound and target enzymes result in multiple interactions that enhance its inhibitory effects on kinases involved in cancer progression. This study supports the hypothesis that structural modifications can lead to improved potency against specific targets .
Properties
CAS No. |
6961-13-3 |
---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-2-one;oxalic acid |
InChI |
InChI=1S/C10H10N2O.C2H2O4/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10;3-1(4)2(5)6/h2-5H,6H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
InChI Key |
QRJVNKWILUQDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2N1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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